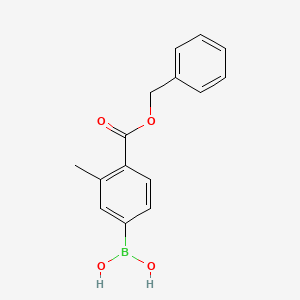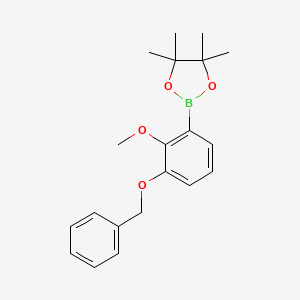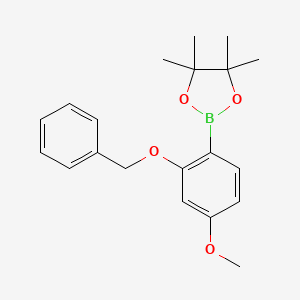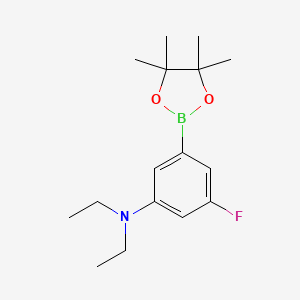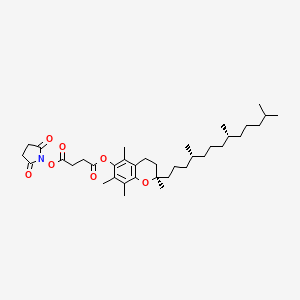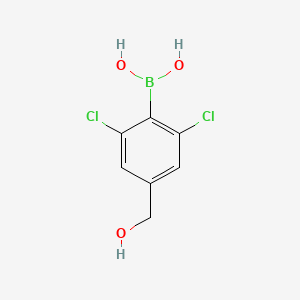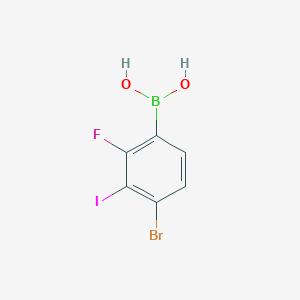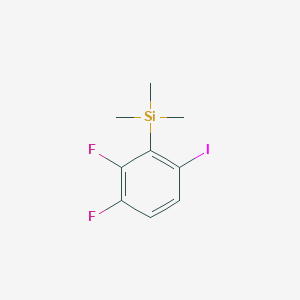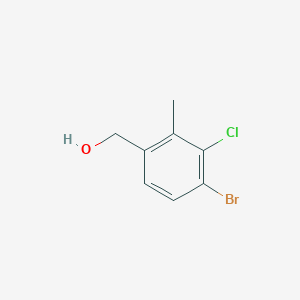
5-Methyl-2-(methylthio)pyridine-3-boronic acid
Descripción general
Descripción
“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is a chemical compound with the molecular formula C6H8BNO2S . It is used in laboratory chemicals .
Synthesis Analysis
Boronic acids, such as “5-Methyl-2-(methylthio)pyridine-3-boronic acid”, are important building blocks in organic synthesis . They were first synthesized in 1860 by Edward Frankland . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular weight of “5-Methyl-2-(methylthio)pyridine-3-boronic acid” is 169.01 g/mol . Its molecular formula is C6H8BNO2S .
Chemical Reactions Analysis
Boronic acids, including “5-Methyl-2-(methylthio)pyridine-3-boronic acid”, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation of pinacol boronic esters . In addition, boronic acid esters and anhydrates have been used as dynamic cross-links in vitrimers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(methylthio)pyridine-3-boronic acid” include a molecular weight of 169.01 g/mol and a molecular formula of C6H8BNO2S . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Linear Poly (phenylpyridyl) Chains
It can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling . These chains can have various applications in the field of materials science and nanotechnology.
Preparation of Oligopyridyl Foldamers
This compound can be used in the synthesis of oligopyridyl foldamers . These foldamers can mimic the α-helix twist, which is a common secondary structure in proteins. This can have potential applications in the field of biochemistry and molecular biology.
Therapeutic Enzymatic and Kinase Inhibitors
It can be used in the synthesis of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.
Receptor Antagonists
This compound can also be used in the synthesis of receptor antagonists . These antagonists can block the action of certain hormones or neurotransmitters, which can be useful in the treatment of various medical conditions.
Proteomics Research
It is a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.
Conversion into a Broad Range of Functional Groups
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . This makes it a versatile reagent in organic synthesis.
Borylation Approaches
This compound can be used in various borylation approaches . Borylation is a chemical reaction that introduces a boron atom into a molecule. This reaction is important in the synthesis of various boron-containing compounds, which have applications in fields ranging from materials science to medicine .
Mecanismo De Acción
5-Methyl-2-(methylthio)pyridine-3-boronic acid: is a boron-containing compound that has been used in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, the compound’s primary target is palladium (Pd) , which acts as a catalyst. The Pd center facilitates the formation of new carbon–carbon bonds by connecting two different organic fragments.
Action Environment:
Environmental factors, such as solvent choice, temperature, and reaction conditions, influence the efficacy and stability of 5-Methyl-2-(methylthio)pyridine-3-boronic acid in SM coupling reactions.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H
Safety and Hazards
“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
While specific future directions for “5-Methyl-2-(methylthio)pyridine-3-boronic acid” were not found in the search results, boronic acids have been gaining interest in medicinal chemistry. Especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This suggests that there could be potential future research directions involving “5-Methyl-2-(methylthio)pyridine-3-boronic acid” in the field of medicinal chemistry.
Propiedades
IUPAC Name |
(5-methyl-2-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVZGYQNGGQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209042 | |
| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)pyridine-3-boronic acid | |
CAS RN |
2121513-52-6 | |
| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



